(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-14-26(15-6-2)34(30,31)19-11-8-17(9-12-19)22(28)25-24-27(7-3)20-13-10-18(23(29)32-4)16-21(20)33-24/h5-6,8-13,16H,1-2,7,14-15H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQZDLGNFDZPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, which is significant in medicinal chemistry due to its biological relevance. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for various receptors, including those in the Cys-loop receptor superfamily, affecting ion channel activity and neurotransmission .
- Antioxidant Properties : Thiazole derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that thiazole derivatives have shown promise in anticancer applications. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both bacterial and fungal strains, potentially due to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 12 µM, indicating potent anticancer activity.
Study 2: Antimicrobial Properties
In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. Results showed an inhibition zone of 15 mm against S. aureus and 12 mm against C. albicans at a concentration of 100 µg/mL, suggesting moderate antimicrobial efficacy.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Study 1 |
| Antimicrobial | S. aureus | Inhibition Zone: 15 mm at 100 µg/mL | Study 2 |
| Antimicrobial | C. albicans | Inhibition Zone: 12 mm at 100 µg/mL | Study 2 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several classes of molecules:
- Sulfonamide Derivatives : The 4-(N,N-diallylsulfamoyl) group is structurally analogous to sulfonyl-containing herbicides like metsulfuron methyl (), which features a sulfonylurea linkage. However, the diallyl substituents in the target compound may enhance lipophilicity and steric bulk compared to simpler alkyl or aryl sulfonamides .
- Benzothiazole vs.
- Imino vs. Thione Linkages: The (Z)-imino group contrasts with the C=S thione groups in triazole-thiones (e.g., compounds [7–9] in ). This difference may affect tautomeric equilibria and hydrogen-bonding interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison
Research Findings and Implications
- Structural Advantages : The benzo[d]thiazole core may enhance metabolic stability compared to triazoles or triazines, as seen in drug design .
- Synthetic Challenges : Incorporating the diallylsulfamoyl group may require optimized coupling conditions to avoid side reactions, as observed in sulfonamide synthesis .
- Unresolved Questions : The (Z)-configuration’s impact on biological activity remains speculative; crystallographic studies (e.g., using SHELX programs, ) could clarify conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
